![molecular formula C16H23N5O B2824860 3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034333-63-4](/img/structure/B2824860.png)
3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
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Description
3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Novel Heterocyclic Compounds
- The synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocyclic compounds incorporating various moieties such as thiazolo[3,2-a]benzimidazole has been explored. These processes involve reactions with dimethylamino components, highlighting the utility of dimethylamino-substituted compounds in creating biologically active heterocycles (Abdel‐Aziz et al., 2008).
Development of Potential CNS Agents
- Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds demonstrates the role of dimethylamino derivatives in developing potential central nervous system (CNS) agents. This includes efforts to create compounds with significant antitetrabenazine activity, indicative of antidepressant properties (Martin et al., 1981).
Material Science Applications
Development of Aromatic Polymers
- The synthesis of new aromatic polymers incorporating long alkyl side chains and 1,3,5-triazine rings shows the application of dimethylamino derivatives in materials science. These polymers exhibit significant thermal stability and solubility characteristics, useful in various industrial applications (Lin et al., 1990).
Biological Studies
Antifungal and Antibacterial Activities
- Some newly synthesized compounds with dimethylamino groups have shown moderate effects against bacterial and fungal species, pointing towards the potential of these compounds in creating new antimicrobial agents (Abdel‐Aziz et al., 2008).
Corrosion Inhibition
- Studies on benzothiazole derivatives, including those with dimethylamino groups, have revealed their efficacy as corrosion inhibitors for carbon steel in acidic environments. This indicates the chemical utility of dimethylamino-substituted compounds beyond purely pharmaceutical or synthetic applications (Hu et al., 2016).
properties
IUPAC Name |
3-(dimethylamino)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(2)15(9-21-11-17-10-18-21)19-16(22)13-6-5-7-14(8-13)20(3)4/h5-8,10-12,15H,9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSNNFGJYXMDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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